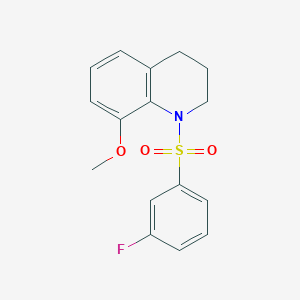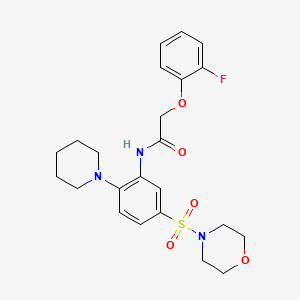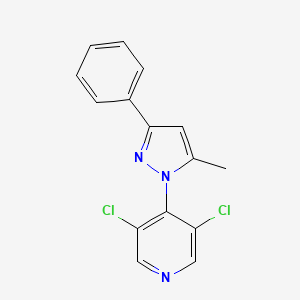
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline, also known as FSQ, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. FSQ belongs to the class of quinolines, which have been widely studied for their diverse biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline is not fully understood, but several studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. By inhibiting topoisomerase II, this compound may prevent cancer cells from dividing and multiplying, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent cytotoxicity against cancer cells, but it also has some effects on normal cells. One study reported that this compound can induce oxidative stress and DNA damage in normal human fibroblast cells, which may limit its potential as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has several advantages for lab experiments, including its high potency against cancer cells and its ability to inhibit angiogenesis. However, this compound also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the investigation of this compound's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent for cancer.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline involves a multi-step process that starts with the reaction of 3-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base to form the intermediate 3-fluoro-N-phenyl-2-oxobutanamide. This intermediate is then subjected to a cyclization reaction with paraformaldehyde and ammonium acetate to form the quinoline ring system. The final step involves the sulfonation of the quinoline ring with sulfuric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has been studied for its potential pharmacological properties, particularly as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been reported to inhibit angiogenesis, the process by which new blood vessels form, which is critical for the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-21-15-9-2-5-12-6-4-10-18(16(12)15)22(19,20)14-8-3-7-13(17)11-14/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEMMYREXCVSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)

![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)


![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)
